N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, characterized by a fused triazole-quinoxaline core. Its structure includes a 4-oxo group at position 4, a propyl substituent at position 1 of the triazolo ring, and an acetamide linker connecting the core to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)13-20(28)23-16-11-10-14(2)12-15(16)3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLFKZCDLDXCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a triazole ring fused with a quinoxaline moiety, which is critical for its biological activity.
Antiviral Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antiviral properties. For instance, derivatives containing triazole rings have been shown to inhibit viral replication in various studies. A notable example is a study that demonstrated the antiviral activity of quinoxaline derivatives against hepatitis C virus (HCV), suggesting that modifications in the triazole structure can enhance efficacy against viral targets .
Anticonvulsant Activity
The anticonvulsant potential of triazole derivatives has been extensively studied. A systematic review highlighted that certain triazole compounds display strong binding affinity to voltage-gated sodium channels (VGSCs), akin to established anticonvulsants like phenytoin and carbamazepine . In particular, the incorporation of specific substituents on the triazole ring can enhance anticonvulsant activity while minimizing neurotoxicity.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Compounds with similar structures have shown selective cytotoxicity against cancer cells while sparing normal cells. For example, a derivative exhibited a selectivity index greater than 10 in certain assays, indicating a promising therapeutic window .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), contributing to its anticonvulsant effects.
Case Studies
Scientific Research Applications
Anticonvulsant Activity
Recent research has highlighted the anticonvulsant properties of compounds containing the triazole nucleus. Studies have shown that derivatives of triazole can effectively bind to voltage-gated sodium channels (VGSCs) and GABA receptors, which are crucial in managing seizure disorders.
- In a systematic review of triazole derivatives, it was noted that modifications on the triazole ring significantly influence their anticonvulsant activity. For instance, certain derivatives displayed effective activity in mouse models using maximal electroshock (MES) and pentylenetetrazol (PTZ) tests at doses of 30 mg/kg and 100 mg/kg .
Anticancer Potential
Compounds similar to N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have been investigated for their anticancer properties. The quinoxaline framework is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- A study indicated that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has been explored extensively. These compounds may protect neuronal cells from oxidative stress and inflammation—both critical factors in neurodegenerative diseases.
- Research suggests that certain triazole-containing compounds can mitigate neuronal damage by modulating neuroinflammatory responses and enhancing antioxidant defenses .
Case Study 1: Anticonvulsant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole-based compounds and evaluated their anticonvulsant activity. Among these, a compound structurally similar to this compound demonstrated significant efficacy in reducing seizure frequency in animal models .
Case Study 2: Cancer Cell Line Studies
Another study focused on the anticancer effects of quinoxaline derivatives. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways. The study suggested that modifications to the quinoxaline structure could enhance its anticancer activity .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Substituents on the Triazolo-Quinoxaline System
Key Analogs :
Structural Insights :
- Propyl vs. Methyl at Position 1 : The target compound’s 1-propyl group introduces greater hydrophobicity than the 1-methyl analog in . This may enhance membrane permeability but reduce solubility in polar solvents .
- 4-Oxo Group : All analogs retain the 4-oxo moiety, critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
Aryl Group Variations: Electronic and Steric Effects
- 2,4-Dimethylphenyl (Target) vs. In contrast, the electron-withdrawing chlorine in 4-chlorophenyl analogs may enhance electrophilic reactivity . Steric hindrance from the 2,4-dimethyl substitution could reduce off-target interactions compared to planar 4-chlorophenyl derivatives .
- 3-Methylphenyl () : The meta-methyl group offers moderate steric bulk but lacks the ortho-substitution seen in the target compound, possibly reducing conformational rigidity .
Hypothesized Pharmacological and Physicochemical Differences
Solubility and Bioavailability
- The 2,4-dimethylphenyl group likely reduces aqueous solubility compared to 4-chlorophenyl analogs but improves logP (predicted ~3.5 vs. ~2.8 for ), favoring blood-brain barrier penetration .
- The propyl chain in the target compound may increase metabolic stability compared to methyl-substituted analogs by resisting oxidative demethylation .
Preparation Methods
Quinoxalinone Core Formation
The triazoloquinoxaline scaffold is constructed via condensation of o-phenylenediamine derivatives with α-keto esters. For example, reacting 2,3-diaminopyridine with ethyl pyruvate under acidic conditions yields the quinoxalin-2-one intermediate. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >90% conversion |
| Solvent | Acetic acid | Enhances cyclization |
| Reaction time | 6–8 hours | Prevents over-oxidation |
The quinoxalinone intermediate is purified via recrystallization from ethanol/water mixtures, achieving >95% purity.
Triazole Annulation
Cyclization with hydrazine derivatives introduces the triazole ring. Using propylhydrazine hydrochloride in the presence of Amberlyst-15 catalyst generates the 1-propyl-triazolo[4,3-a]quinoxalin-4(5H)-one core. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, improving yield from 68% to 82%.
Acetamide Linker Installation
The C5 acetamide side chain is introduced via nucleophilic substitution. Reacting the triazoloquinoxaline intermediate with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C produces the chloroacetamide derivative, which subsequently undergoes Buchwald-Hartwig amination with 2,4-dimethylaniline. Pd(OAc)₂/Xantphos catalytic systems achieve 75–80% coupling efficiency under the following conditions:
| Catalyst System | Base | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 110°C | 78% |
| PdCl₂(dtbpf) | KOtBu | 100°C | 72% |
Sustainable Catalytic Approaches
Palladium-Catalyzed Hydrogenation
Recent protocols employ hydrogen gas generators for nitro group reduction during triazole formation. Using 5% Pd/Al₂O₃ under 30 psi H₂ at 50°C, the cyclization step achieves 88% yield with 99% selectivity, eliminating stoichiometric reductants like SnCl₂.
Solvent-Free N-Alkylation
Propyl group introduction via dimethyl carbonate (DMC) as a green alkylating agent replaces toxic methyl iodide. At 140°C, DMC mediates N-propylation with 78% efficiency, generating 1-propyltriazoloquinoxaline without solvent waste.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity at 254 nm, with retention time = 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Traditional multi-step | 68–78 | 95–99 | High (toxic solvents) |
| Catalytic hydrogenation | 82–88 | 99 | Moderate |
| Biomass-derived | 8–9.5 | 85–90 | Low |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of quinoxaline precursors followed by alkylation and amidation. Key steps include:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization under reflux with catalysts like triethylamine in DMF .
- Step 2 : Propyl group introduction via nucleophilic substitution at controlled temperatures (60–80°C) .
- Step 3 : Acetamide coupling using N-(2,4-dimethylphenyl)acetamide in the presence of coupling agents (e.g., EDC/HOBt) .
- Optimization : Use polar aprotic solvents (DMF, DMSO) and monitor reaction progress with TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typically 60–75%) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate substituent positions (e.g., methyl groups on phenyl, propyl chain) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 434.2) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
- FT-IR : Confirms carbonyl (C=O) and amide (N–H) functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial or anticancer activity?
- Methodological Answer :
- Antibacterial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines) .
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination . Include positive controls (e.g., doxorubicin) and validate with apoptosis markers (Annexin V/PI staining) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., halogens, methoxy, or ethyl groups on phenyl rings) and compare bioactivity .
- Example SAR Table :
| Substituent (R) | Antibacterial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 4-Fluorophenyl | 8.2 | 12.3 |
| 4-Methoxyphenyl | 15.6 | 18.9 |
| 2,4-Dimethylphenyl | 6.8 | 9.4 |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like topoisomerase II or COX-2 .
Q. How can contradictory cytotoxicity data across cancer cell lines be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with extended concentration ranges (0.1–100 µM) and multiple replicates.
- Mechanistic Follow-Up : Assess mitochondrial membrane potential (JC-1 staining) or caspase-3 activation to confirm apoptosis .
- Cross-Line Comparison : Test compound on paired cell lines (e.g., normal vs. cancerous fibroblasts) to evaluate selectivity .
Q. What strategies integrate computational modeling with experimental data to elucidate the mechanism of action?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential enzyme targets (e.g., kinases, oxidoreductases) .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) for top-ranked targets over 100 ns trajectories .
- Experimental Validation : Perform enzymatic inhibition assays (e.g., NADPH depletion for oxidoreductases) and correlate with docking scores .
Data Contradiction Analysis
Q. How should researchers address inconsistent potency in enzyme inhibition assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent substrate concentrations (e.g., ATP for kinases) and pH conditions .
- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Orthogonal Assays : Confirm results with fluorescence-based (e.g., ADP-Glo) or radiometric methods .
Methodological Tables
Table 1 : Key Characterization Parameters for the Compound
| Parameter | Method | Typical Result |
|---|---|---|
| Molecular Weight | HR-MS | 434.5 g/mol |
| Purity | HPLC (254 nm) | >95% |
| Melting Point | DSC | 218–220°C |
| Solubility | Shake-flask (DMSO/PBS) | 12 mg/mL in DMSO |
Table 2 : Recommended Biological Assay Conditions
| Assay Type | Cell Line/Strain | Incubation Time |
|---|---|---|
| MTT Cytotoxicity | MCF-7 (breast cancer) | 48 h |
| MIC Antibacterial | S. aureus (ATCC 25923) | 18–24 h |
| Apoptosis (Annexin V) | HeLa (cervical cancer) | 24 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
